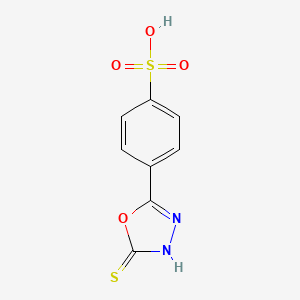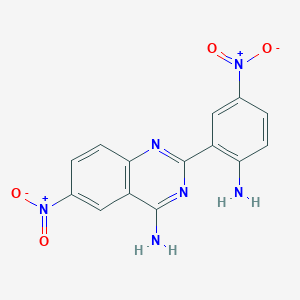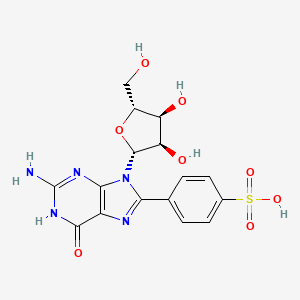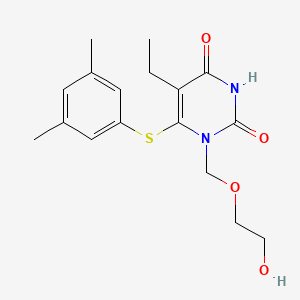![molecular formula C18H24N2S B12921305 [(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-43-0](/img/structure/B12921305.png)
[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole ring system substituted with an octyl group and a thioacetonitrile moiety, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-octyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to changes in cellular processes. The thioacetonitrile moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)acetonitrile: Lacks the octyl and thio groups, making it less hydrophobic and potentially less bioactive.
1-octyl-1H-indole-3-thiol: Lacks the acetonitrile group, which may affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.
The uniqueness of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
61021-43-0 |
|---|---|
Molekularformel |
C18H24N2S |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
2-(1-octylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C18H24N2S/c1-2-3-4-5-6-9-13-20-15-18(21-14-12-19)16-10-7-8-11-17(16)20/h7-8,10-11,15H,2-6,9,13-14H2,1H3 |
InChI-Schlüssel |
HMFKQTJYDNAEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C=C(C2=CC=CC=C21)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)



![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)


![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
